molecular formula C23H26N4O4 B2993382 N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286720-41-9

N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2993382
CAS No.: 1286720-41-9
M. Wt: 422.485
InChI Key: STYLQTVWXWAHFN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-acetamide derivative featuring dual 4-methoxyphenyl groups and a morpholino substituent. Its structure combines a pyrazole core with acetamide and morpholine moieties, which are known to influence pharmacokinetic properties such as solubility and bioavailability. The presence of electron-donating methoxy groups may enhance metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-15-27(25-23(21)26-11-13-31-14-12-26)16-22(28)24-18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLQTVWXWAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Structural Overview

The molecular structure of N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide consists of:

  • Pyrazole Ring : A five-membered ring that contributes to the compound's biological properties.
  • Morpholino Group : Enhances solubility and biological activity.
  • Para-Methoxyphenyl Groups : These substituents influence the compound's lipophilicity and reactivity.

The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, indicating a complex arrangement that may enhance its interaction with biological targets .

Antiproliferative Effects

Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanism of action may involve:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : It likely modulates signaling pathways related to growth and survival, such as the PI3K/Akt pathway .

Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial activity of similar pyrazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The ability to inhibit biofilm formation suggests potential applications in treating biofilm-associated infections.

The biological activity of N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways that affect cell survival and proliferation.
  • DNA/RNA Interaction : Potential interactions with nucleic acids may influence gene expression and protein synthesis .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. Results indicated significant cytotoxicity against several cancer cell lines, with a notable IC50 value that supports its development as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives. The findings highlighted that compounds structurally similar to N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide exhibited strong antibacterial activity, particularly against Gram-positive bacteria. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamideChlorophenyl instead of methoxy groupsDifferent reactivity and potential therapeutic applications
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamideLacks one methoxy groupChanges in electronic properties affecting activity
N-(4-chlorophenyl)-N’-(4-methoxyphenyl)ureaContains a urea moietyDifferent functional group impacts biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole-Acetamide Backbone

(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Key Differences: Replaces morpholino and methoxyphenyl groups with chloro and cyano substituents.
  • Impact: The electron-withdrawing chloro and cyano groups reduce solubility compared to the methoxy-rich target compound. Biological activity shifts toward herbicidal applications, contrasting with the antimalarial or antimicrobial focus of methoxy analogs .
(b) 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide ()
  • Key Differences : Substitutes pyrazole with a benzofuran-oxadiazole system.
  • Impact : The oxadiazole-thioether linkage enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but reduces metabolic stability due to sulfur oxidation susceptibility .

Analogs with Morpholino Substituents

(a) 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()
  • Key Differences: Uses a 3-oxomorpholino group and methylthio substituent.
  • Impact: The 3-oxomorpholino moiety increases polarity, improving aqueous solubility (logP ~1.8 vs. ~2.5 for the target compound). However, the methylthio group introduces hepatotoxicity risks .
(b) 2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
  • Key Differences: Replaces pyrazole with a triazole ring and introduces a 4-oxomorpholino group.
  • However, reduced π-π stacking interactions may lower membrane permeability compared to pyrazole analogs .

Analogs with Heterocyclic Variations

(a) (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide ()
  • Key Differences: Substitutes pyrazole with a pyrrolo-triazinone core.
  • Impact: The fused triazinone system enhances GPR139 agonist activity (EC₅₀: 12 nM) but introduces synthetic complexity, reducing yield (40% vs. 60–80% for pyrazole derivatives) .

Data Tables: Key Properties and Activities

Critical Analysis of Structural and Functional Divergence

  • Methoxy vs. Halogen Substituents : Methoxy groups in the target compound improve solubility and reduce toxicity compared to chloro analogs but may lower receptor-binding affinity in hydrophobic pockets .
  • Morpholino vs. Oxadiazole: Morpholino derivatives exhibit better metabolic stability, while oxadiazole-thioether analogs show higher antimicrobial potency due to redox activity .
  • Pyrazole vs. Triazole/Triazinone: Pyrazole cores balance synthetic accessibility and bioactivity, whereas triazinones offer niche receptor targeting at the cost of yield .

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